2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride
Overview
Description
2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a piperazine group at the 4-position of the phenyl ring, and it is commonly used in research related to medicinal chemistry, biology, and material science.
Mechanism of Action
Target of Action
The primary target of 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
this compound interacts with acetylcholinesterase, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound exhibits mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By enhancing cholinergic neurotransmission, this compound may help alleviate cognitive impairment associated with conditions like Alzheimer’s disease .
Result of Action
By inhibiting acetylcholinesterase and enhancing cholinergic neurotransmission, this compound can potentially improve cognitive functions. It may help alleviate symptoms of diseases characterized by cognitive decline, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with an appropriate phenyl halide to form the piperazine-phenyl intermediate.
Coupling with Pyrimidine: The intermediate is then coupled with a pyrimidine derivative under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Acidification: The final product is obtained by acidifying the reaction mixture to yield the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are employed to ensure the purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the piperazine or pyrimidine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is used in a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.
Biology: It is used in biological assays to investigate cellular processes and molecular interactions.
Material Science: The compound's unique properties make it suitable for the development of new materials with specific characteristics.
Comparison with Similar Compounds
2-(Piperazin-1-YL)pyrimidine: Similar structure but lacks the phenyl group.
4-(Piperazin-1-YL)phenylpyrimidine: Similar but with a different substitution pattern on the phenyl ring.
Piperazine derivatives: Various piperazine compounds with different substituents.
Uniqueness: 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride stands out due to its specific substitution pattern, which can influence its biological activity and chemical properties
Properties
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;/h1-7,15H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLNVMWWVXQTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697608 | |
Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-19-4, 1056624-11-3 | |
Record name | Pyrimidine, 2-[4-(1-piperazinyl)phenyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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